methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine
Description
Properties
IUPAC Name |
N-methyl-1-(2H-tetrazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-4-2-3-5-7-8-6-3/h4H,2H2,1H3,(H,5,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVRXSMTHQDPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249673-88-8 | |
| Record name | methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating. An organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, can be generated in situ from N-methyl-2-pyrrolidone, sodium azide, and trimethylsilyl chloride to accelerate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes typical nucleophilic reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like cesium carbonate to form secondary amines. For example, treatment with methyl iodide in acetonitrile yields N-methyl derivatives .
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Acylation : Forms amides when treated with acyl chlorides or anhydrides. Acetic anhydride in pyridine produces the corresponding acetamide derivative.
Table 1: Alkylation and Acylation Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, Cs₂CO₃, CH₃CN, 50°C, 18h | N-Methyl derivative | 73% | |
| Acylation | Acetic anhydride, pyridine, RT, 4h | Acetamide derivative | 85% |
Photochemical Reactions
The tetrazole ring is photolabile. Under UV irradiation (λ = 254–365 nm), the compound undergoes ring-opening or rearrangement:
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Photocleavage : Generates nitrile imine intermediates (e.g., H₂N–C≡N–N⁺–CH₃), which can dimerize or react with dipolarophiles like alkenes in [3+2] cycloadditions .
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Diazirine Formation : In argon matrices at 15 K, UV excitation produces diazirine intermediates (H₂N–N═C═N–CH₃) .
Key Mechanistic Insight :
The 1-methyl substitution on the tetrazole directs photoproduct selectivity. For example, 1H-tetrazoles favor cyanamide formation (H₂N–N(CH₃)–C≡N), while 2H-tetrazoles yield nitrile imines .
Coordination Chemistry
The tetrazole’s nitrogen atoms and the amine group act as ligands for metal ions:
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Palladium Complexation : Forms stable complexes with Pd(II) under hydrogenation conditions, enabling catalytic debenzylation reactions .
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Copper-Mediated Reactions : Participates in click chemistry via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), though this is more common for terminal azides .
Table 2: Metal Coordination Examples
| Metal | Reaction Conditions | Application | Reference |
|---|---|---|---|
| Pd | H₂ (50 psi), ethanol, 50°C | Debenzylation catalyst | |
| Cu | NaN₃, DMF, MW irradiation | Tetrazole synthesis |
Reduction and Oxidation
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Reduction : The amine group can be reduced to a primary alcohol using NaBH₄ in ethanol, though the tetrazole ring remains intact under mild conditions.
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Oxidation : Treating with KMnO₄ in acidic media oxidizes the methylene bridge to a carbonyl group, forming 1-methyl-1H-tetrazole-5-carboxamide.
Multicomponent Reactions (MCRs)
The compound participates in Ugi-azide reactions, forming 1,5-disubstituted tetrazoles:
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Reagents : Aldehydes, isocyanides, and TMS-azide in micellar aqueous media (TTAB catalyst) .
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Outcome : Generates diverse tetrazole derivatives with antimicrobial and anticancer potential .
Example Reaction Pathway :
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds containing the tetrazole moiety have been extensively studied for their antimicrobial properties. Methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine derivatives have shown promising activity against various bacterial strains. For instance, derivatives have been synthesized and tested for their effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Analgesic and Anti-inflammatory Properties
Research indicates that tetrazole derivatives exhibit analgesic and anti-inflammatory effects. In one study, several tetrazole compounds were synthesized and evaluated for their analgesic activity using the hot plate method. Some derivatives of this compound exhibited analgesic properties comparable to ibuprofen .
Biochemical Applications
Buffering Agents in Biochemistry
this compound is utilized as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability within a range suitable for cell cultures (pH 6-8.5) makes it valuable in laboratory settings . The compound's buffering capacity is essential for various enzymatic reactions and cellular processes.
Peptide Synthesis
The compound serves as a high-yielding reagent in peptide synthesis. Its application in solid-phase peptide synthesis allows for efficient coupling reactions due to its favorable reactivity profile . This property is critical in the development of peptide-based therapeutics.
Energetic Materials
Recent studies have explored the use of tetrazole derivatives as components in energetic materials due to their thermal stability and insensitivity to shock. This compound has been investigated for its potential role in formulating high-performance explosives and propellants . The incorporation of this compound into energetic formulations can enhance performance while improving safety profiles.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli | MIC values comparable to standard antibiotics |
| Analgesic Properties | Exhibits pain-relieving effects | Comparable analgesic activity to ibuprofen |
| Biochemical Buffering | Maintains pH stability in cell cultures | Effective buffering agent in biological experiments |
| Peptide Synthesis | High-yielding reagent for peptide coupling | Enhances efficiency in solid-phase synthesis |
| Energetic Materials | Investigated for use in explosives and propellants | Potential for high-performance formulations |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound derivatives against various pathogens, researchers found that specific modifications to the tetrazole structure enhanced activity against resistant bacterial strains. The results highlighted the importance of structural diversity in optimizing therapeutic agents .
Case Study 2: Peptide Therapeutics
A comprehensive analysis on the use of this compound in peptide synthesis demonstrated its effectiveness as a coupling agent. The study reported high yields and purity levels in synthesized peptides intended for therapeutic applications .
Mechanism of Action
The mechanism of action of methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrazole Ring
(a) 1-Methyl-5-aminotetrazole
- Molecular Formula : C₂H₅N₅
- Molecular Weight : 99.09 g/mol
- Key Differences: The parent compound lacks the methylene (-CH₂-) bridge between the tetrazole and amine groups. This structural simplification reduces molecular weight and alters solubility. Thermodynamic data for 1-methyl-5-aminotetrazole include ΔfH°gas = 191.6 kJ/mol .
(b) 2-Methyl-2H-tetrazol-5-amine (CAS: 6154-04-7)
- Molecular Formula : C₂H₅N₅
- Molecular Weight : 99.09 g/mol
- Key Differences: The methyl group is on the N2 position of the tetrazole ring instead of N1.
(c) 1-Phenyltetrazol-5-amine
Variations in the Amine Group
(a) Ethyl(1H-tetrazol-5-ylmethyl)amine dihydrochloride (CID 50988346)
- Molecular Formula : C₄H₉N₅·2HCl
- Molecular Weight : 175.62 g/mol (free base: 139.15 g/mol)
- Key Differences : Replacement of the methylamine group with ethylamine introduces a larger alkyl chain, increasing lipophilicity. The dihydrochloride salt form enhances aqueous solubility .
(b) Benzimidazole-Methylamine Bridged Derivatives
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | ΔfH°gas (kJ/mol) | Notable Features |
|---|---|---|---|---|
| Methyl(1H-tetrazol-5-ylmethyl)amine | C₃H₈N₅ | 114.14 | Not reported | Methylamine bridge, moderate polarity |
| 1-Methyl-5-aminotetrazole | C₂H₅N₅ | 99.09 | 191.6 | Simpler structure, lower molecular weight |
| Ethyl(1H-tetrazol-5-ylmethyl)amine | C₄H₉N₅ | 139.15 | Not reported | Higher lipophilicity, salt forms |
| 2-Methyl-2H-tetrazol-5-amine | C₂H₅N₅ | 99.09 | Not reported | N2-methyl isomer, tautomerism effects |
Biological Activity
Methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine is a compound of significant interest in medicinal chemistry due to its unique biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, anti-inflammatory, and anticancer effects. Various studies have demonstrated the potential of tetrazole derivatives in therapeutic applications.
1. Overview of Tetrazole Compounds
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are known for their diverse biological activities and have been explored for various pharmacological applications, including as antimicrobial agents and anti-inflammatory drugs. The presence of the tetrazole ring enhances the lipophilicity and bioavailability of the compounds.
2.1 Antimicrobial Activity
This compound has shown promising antimicrobial properties:
- Minimum Inhibitory Concentrations (MICs) : Studies indicate that tetrazole derivatives exhibit MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming conventional antibiotics like ciprofloxacin .
- Fungal Inhibition : The compound has demonstrated antifungal activity against various strains such as Aspergillus niger and Candida albicans, with inhibition zones measured between 12 to 16 mm .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 0.25 - 4 | Antibacterial |
| This compound | 12 - 16 mm | Antifungal |
2.2 Antiviral Activity
Research has indicated that tetrazole derivatives can inhibit viral replication. For instance, certain tetrazole compounds have shown effectiveness against influenza viruses by interfering with viral RNA synthesis .
2.3 Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies have shown a reduction in interleukin levels when treated with tetrazole derivatives .
2.4 Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer treatment:
- Cell Line Studies : The compound has been tested against various cancer cell lines (e.g., breast cancer and melanoma), demonstrating cytotoxicity with IC50 values in the low micromolar range .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific proteins involved in cell cycle regulation and apoptosis pathways .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized a series of tetrazole derivatives including this compound. The compounds were tested for their antimicrobial activity against various strains of bacteria and fungi. Results indicated that these compounds had superior activity compared to traditional antibiotics .
Case Study 2: Anticancer Activity
A study conducted by researchers at a leading university assessed the anticancer properties of this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to untreated controls .
4. Conclusion
The biological activity of this compound suggests its potential as a therapeutic agent across various fields including antimicrobial and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical applications.
Q & A
Q. What are the established synthetic routes for methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine, and what are their key optimization parameters?
this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-aminotetrazole with methylating agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Optimization parameters include:
- Temperature : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures ensures high purity . Yield improvements (70–85%) are achieved by slow addition of methylating agents and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. How can the thermodynamic properties (e.g., enthalpy of formation) of this compound be experimentally determined?
Key thermodynamic parameters are derived via:
- Combustion calorimetry : Measures heat of combustion (ΔcH°) to calculate ΔfH°gas (standard enthalpy of formation in gas phase) .
- Sublimation studies : Thermogravimetric analysis (TGA) or Knudsen effusion methods determine ΔsubH° (enthalpy of sublimation). Reported values for related tetrazoles range from 90–120 kJ/mol . Computational methods (e.g., Gaussian at B3LYP/6-31G* level) validate experimental data and predict phase behavior .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (DMSO-d₆) shows signals at δ 3.3–3.5 ppm (CH₂NH₂), δ 4.0–4.2 ppm (tetrazole CH₂), and δ 8.1–8.3 ppm (tetrazole ring protons). ¹³C NMR confirms methyl and tetrazole carbons .
- IR : Strong N-H stretches (3300–3500 cm⁻¹) and tetrazole ring vibrations (1540–1600 cm⁻¹) .
- Mass spectrometry : ESI-MS (m/z 99.09 [M+H]+) aligns with molecular weight (C₂H₅N₅) .
Advanced Research Questions
Q. How does annular tautomerism in the tetrazole ring influence the reactivity of this compound?
The tetrazole ring exhibits tautomerism between 1H- and 2H- forms, affecting electronic properties and nucleophilic sites. Computational studies (DFT) reveal:
- The 1H-tautomer is energetically favored (ΔG ≈ 5–10 kJ/mol) due to resonance stabilization .
- Tautomer distribution in solution is solvent-dependent: Polar aprotic solvents (e.g., DMSO) stabilize the 1H-form, while protic solvents (e.g., H₂O) favor the 2H-form. Reactivity in click chemistry (e.g., CuAAC) is enhanced in the 1H-form due to greater electron density at N1 .
Q. What strategies mitigate conflicting data on the compound’s stability under varying pH conditions?
Discrepancies arise from:
- Degradation pathways : Acidic conditions (pH < 3) protonate the tetrazole ring, leading to ring-opening. Alkaline conditions (pH > 10) hydrolyze the methylamine moiety.
- Stabilization methods : Buffered solutions (pH 6–8) and lyophilization minimize degradation. Accelerated stability studies (40°C/75% RH) combined with HPLC-UV monitoring (λ = 254 nm) confirm a shelf life of >12 months .
Q. How can this compound serve as a ligand or catalyst in transition-metal complexes?
The tetrazole’s N-donor sites enable coordination to metals (e.g., Cu, Pd):
- Cu(I) complexes : Enhance catalytic efficiency in azide-alkyne cycloaddition (CuAAC) by lowering activation energy (kcat ≈ 10³ M⁻¹s⁻¹) .
- Pd(II) complexes : Stabilize Suzuki-Miyaura cross-coupling intermediates. X-ray crystallography confirms octahedral geometry with tetrazole N1 and methylamine N as binding sites .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking (AutoDock Vina) : Screens binding affinity to targets like cyclooxygenase-2 (COX-2). Docking scores (ΔG ≈ -8.5 kcal/mol) suggest competitive inhibition .
- MD simulations (GROMACS) : Reveal stable hydrogen bonds between the tetrazole ring and catalytic residues (e.g., Arg120 in COX-2) over 100-ns trajectories .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
